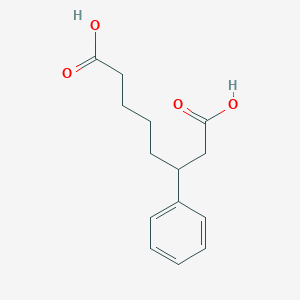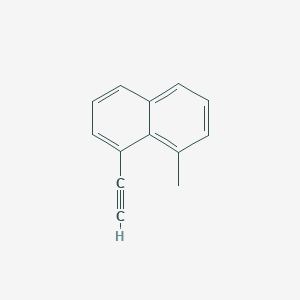
1-Ethynyl-8-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-8-methylnaphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, characterized by the presence of an ethynyl group (-C≡CH) at the first position and a methyl group (-CH3) at the eighth position on the naphthalene ring
Métodos De Preparación
1-Ethynyl-8-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a suitable reagent to introduce the ethynyl group . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1-Ethynyl-8-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-8-methylnaphthalene exerts its effects involves its interaction with molecular targets, such as enzymes. For example, it acts as a selective inhibitor of cytochrome P450 1B1, affecting the enzyme’s activity and altering metabolic pathways . The ethynyl group plays a crucial role in this inhibition by binding to the active site of the enzyme.
Comparación Con Compuestos Similares
1-Ethynyl-8-methylnaphthalene can be compared with other similar compounds, such as:
1-Methylnaphthalene: Lacks the ethynyl group and has different chemical properties and reactivity.
1-Ethynylnaphthalene: Similar structure but without the methyl group, leading to differences in its chemical behavior and applications.
The presence of both the ethynyl and methyl groups in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
65265-94-3 |
|---|---|
Fórmula molecular |
C13H10 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-ethynyl-8-methylnaphthalene |
InChI |
InChI=1S/C13H10/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h1,4-9H,2H3 |
Clave InChI |
LYPBSDMOXFSEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
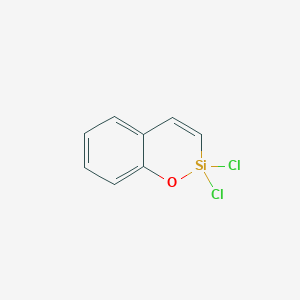
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
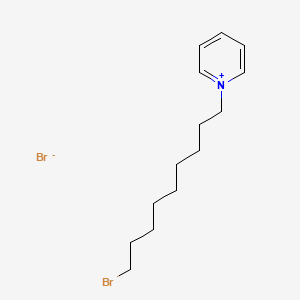
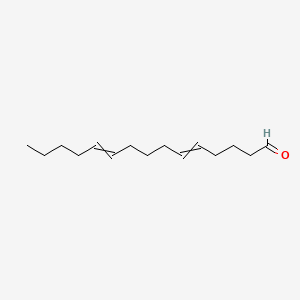

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
